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Compound of Interest

Compound Name:
4-

(Trifluoromethoxy)benzotrifluoride

Cat. No.: B1304638 Get Quote

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

This technical guide provides a comprehensive overview of the fundamental properties,

synthesis, and potential applications of 4-(Trifluoromethoxy)benzotrifluoride, a fluorinated

aromatic compound of interest to researchers and professionals in drug development and

chemical synthesis.

Core Properties
4-(Trifluoromethoxy)benzotrifluoride, also known as 1-(trifluoromethoxy)-4-

(trifluoromethyl)benzene, is a disubstituted benzene derivative. Its core chemical and physical

properties are summarized below. It is important to note that while some properties are

experimentally determined for related compounds, specific experimental data for the title

compound, such as melting and boiling points, are limited, and thus, predicted values are also

provided.

Table 1: Chemical and Physical Properties of 4-(Trifluoromethoxy)benzotrifluoride
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Property Value Source

IUPAC Name
1-(trifluoromethoxy)-4-

(trifluoromethyl)benzene
-

Synonyms

p-

Trifluoromethoxybenzotrifluorid

e, α,α,α-Trifluoro-4-

(trifluoromethyl)anisole

[1][2][3]

CAS Number 80258-33-9 [2][3][4]

Molecular Formula C₈H₄F₆O [2][3][4]

Molecular Weight 230.11 g/mol [2][3][4]

Predicted Boiling Point 133.4 ± 40.0 °C [4]

Predicted Density 1.408 ± 0.06 g/cm³ [4]

Refractive Index 1.377 [4]

For comparative context, the properties of the parent compound, benzotrifluoride, are provided

in the table below.

Table 2: Physical Properties of Benzotrifluoride

Property Value Source

Melting Point -29.05 °C [5][6][7]

Boiling Point 102-103.46 °C [5][6][7][8]

Density 1.1886-1.19 g/mL at 20-25 °C [5][6][7]

Solubility in Water 451.5 mg/L at 25 °C [9]

Solubility in Organic Solvents

Soluble in ethanol, benzene,

ether, acetone, n-heptane, and

carbon tetrachloride.

[5][9][10]
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Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-
(Trifluoromethoxy)benzotrifluoride is not readily available in published literature. However,

based on a patent for the preparation of related 4-substituted-1-(trifluoromethoxy)benzene

compounds (WO2016125185A2), a plausible multi-step synthetic pathway can be proposed.

[11] This would likely involve the formation of the trifluoromethoxybenzene core, followed by the

introduction of the trifluoromethyl group at the para position, or vice-versa. A representative

synthetic workflow is outlined below.
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Step 1: Formation of Trifluoromethoxybenzene

Step 2: Nitration

Step 3: Reduction

Step 4: Sandmeyer-type Reaction (Hypothetical)

Trichloromethoxybenzene

Trifluoromethoxybenzene

 Fluorination 
 (Autoclave, 80°C, 4-6 hrs)

Anhydrous HF

Trifluoromethoxybenzene

1-Nitro-4-(trifluoromethoxy)benzene

 Nitration 

Conc. H₂SO₄ / HNO₃

1-Nitro-4-(trifluoromethoxy)benzene

4-(Trifluoromethoxy)aniline

 Reduction 

Fe / HCl

4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)benzotrifluoride

 Diazotization & Trifluoromethylation 

NaNO₂, HBF₄, then heat
(Balz-Schiemann Reaction)

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 4-(Trifluoromethoxy)benzotrifluoride.
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Detailed Methodologies (Based on Patent
WO2016125185A2 and General Organic Chemistry
Principles):
Step 1: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene[11]

Charge a stainless steel autoclave with trichloromethoxybenzene and anhydrous hydrogen

fluoride (HF).

Heat the sealed autoclave to approximately 80°C.

Maintain the reaction at this temperature under pressure for 4 to 6 hours.

After the reaction is complete, vent the excess HF and by-product HCl.

Purge the system with nitrogen gas to remove any dissolved gases.

Isolate the crude trifluoromethoxybenzene and purify by distillation.

Step 2: Nitration of Trifluoromethoxybenzene[11]

To a cooled solution of trifluoromethoxybenzene, slowly add a mixture of concentrated

sulfuric acid and nitric acid (nitrating mixture).

Maintain the temperature below ambient temperature during the addition.

After the addition is complete, allow the reaction to stir until completion (monitored by TLC or

GC).

Carefully pour the reaction mixture onto ice and extract the product with a suitable organic

solvent (e.g., dichloromethane).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 1-nitro-4-(trifluoromethoxy)benzene. The para

isomer is expected to be the major product.

Step 3: Reduction of the Nitro Group[11]
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To a solution of 1-nitro-4-(trifluoromethoxy)benzene in a solvent such as methanol, add iron

powder and concentrated hydrochloric acid.

Heat the mixture to around 60-65°C and stir until the reduction is complete.

Filter the reaction mixture through a pad of celite to remove the iron sludge.

Evaporate the solvent from the filtrate.

Adjust the pH of the residue to basic (pH 9-10) to precipitate the crude product.

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-

(trifluoromethoxy)aniline.

Step 4: Introduction of the Trifluoromethyl Group (Hypothetical) A standard method for

introducing a trifluoromethyl group onto an aromatic ring from an aniline is the Sandmeyer-type

reaction, specifically a modification of the Balz-Schiemann reaction.

Dissolve 4-(trifluoromethoxy)aniline in an aqueous solution of a non-nucleophilic acid like

tetrafluoroboric acid (HBF₄).

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the

diazonium salt.

The resulting diazonium tetrafluoroborate salt can then be subjected to conditions that

promote trifluoromethylation. This is a complex step and may require specific reagents not

detailed in the general patent. A common laboratory method involves the use of

trifluoromethylating agents in the presence of a copper catalyst.

Alternatively, other modern cross-coupling methods could be employed starting from a

halogenated trifluoromethoxybenzene derivative.

Spectroscopic and Analytical Data (Predicted)
While experimental spectra for 4-(Trifluoromethoxy)benzotrifluoride are not readily available,

its expected spectroscopic characteristics can be predicted based on the analysis of closely

related compounds.[12][13][14][15][16][17][18][19][20][21][22][23][24]
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Table 3: Predicted Spectroscopic Data for 4-(Trifluoromethoxy)benzotrifluoride

Technique Predicted Characteristics

¹H NMR

Two doublets in the aromatic region (around δ

7.2-7.8 ppm), characteristic of a 1,4-

disubstituted benzene ring. The protons closer

to the electron-withdrawing CF₃ group would be

expected to be further downfield.

¹³C NMR

Aromatic signals with characteristic C-F

couplings. The carbons directly attached to the -

OCF₃ and -CF₃ groups would show quartets

due to coupling with the fluorine atoms. The

carbon of the -CF₃ group would appear at a

characteristic downfield shift (around 120-130

ppm) as a quartet. The carbon of the -OCF₃

group would also be a quartet.

¹⁹F NMR

Two singlets. One for the -OCF₃ group

(expected around δ -58 to -60 ppm) and one for

the -CF₃ group (expected around δ -62 to -64

ppm).

IR Spectroscopy

Strong C-F stretching bands (around 1100-1350

cm⁻¹). Aromatic C-H stretching (around 3000-

3100 cm⁻¹). C=C stretching in the aromatic ring

(around 1400-1600 cm⁻¹). C-O stretching for the

ether linkage (around 1250 cm⁻¹).

Mass Spectrometry

A molecular ion peak at m/z = 230.

Fragmentation would likely involve the loss of

the -OCF₃ or -CF₃ groups.

Role in Drug Development and Research
While there is no specific documented biological activity for 4-
(Trifluoromethoxy)benzotrifluoride, its structure is highly relevant to medicinal chemistry and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1304638?utm_src=pdf-body
https://www.benchchem.com/product/b1304638?utm_src=pdf-body
https://www.benchchem.com/product/b1304638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


drug discovery. The incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups

into organic molecules can significantly enhance their pharmacological properties.[25][26]

The trifluoromethoxy group is known to increase lipophilicity, which can improve a drug's ability

to cross cell membranes.[26] Both the -OCF₃ and -CF₃ groups can block metabolic pathways,

leading to improved metabolic stability and a longer half-life of the drug in the body.[26]

Furthermore, these electron-withdrawing groups can influence the electronic environment of

the molecule, potentially increasing its binding affinity to biological targets.[26]

For example, the related compound 4-hydroxybenzotrifluoride serves as a precursor in the

synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors of myeloid cell

leukemia.[27]

Enhanced Physicochemical Properties

Improved Pharmacokinetic & Pharmacodynamic Profile

4-(Trifluoromethoxy)benzotrifluoride
(Building Block)

Incorporation of -OCF₃ and -CF₃ groups into lead compounds

Increased Lipophilicity Blocked Metabolic Sites Altered Electronic Profile

Enhanced Membrane Permeability Improved Metabolic Stability
(Longer Half-life) Increased Binding Affinity to Target

Development of Novel Therapeutics

Click to download full resolution via product page

Figure 2: Influence of Fluoro-groups on Drug Properties.
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Safety and Handling
Detailed toxicological data for 4-(Trifluoromethoxy)benzotrifluoride is not available.

However, based on data for related benzotrifluoride compounds, it should be handled with care

in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be

worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion
4-(Trifluoromethoxy)benzotrifluoride is a fluorinated aromatic compound with significant

potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.

While comprehensive experimental data on its physical properties and biological activities are

still to be established, its structural features suggest that it can be a valuable tool for medicinal

chemists seeking to modulate the properties of lead compounds. The synthetic pathways to

this molecule are plausible based on existing patent literature, and its analytical

characterization can be reliably predicted. Further research into this and similar molecules is

warranted to fully explore their potential in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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